molecular formula C5H14NO2P B1139186 CGP 36216

CGP 36216

Cat. No.: B1139186
M. Wt: 151.14 g/mol
InChI Key: RWCIPYZWXPUGRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP-36216 involves the reaction of 3-aminopropylphosphinic acid with ethyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-aminopropylphosphinic acid in a suitable solvent such as dimethyl sulfoxide (DMSO).
  • Add a base such as sodium hydride to deprotonate the phosphinic acid.
  • Introduce ethyl iodide to the reaction mixture and allow the reaction to proceed at room temperature.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of CGP-36216 may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

CGP-36216 primarily undergoes substitution reactions due to the presence of the phosphinic acid group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides (e.g., ethyl iodide) and bases (e.g., sodium hydride).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl iodide produces CGP-36216, while oxidation or reduction reactions may yield various phosphinic acid derivatives.

Scientific Research Applications

CGP-36216 has a wide range of scientific research applications, including:

Mechanism of Action

CGP-36216 exerts its effects by selectively binding to GABAB presynaptic receptors, thereby inhibiting the release of gamma-aminobutyric acid (GABA). This inhibition leads to an increase in neuronal excitability and modulation of synaptic transmission. The compound is ineffective at postsynaptic GABAB receptors, making it a valuable tool for studying presynaptic receptor functions .

Comparison with Similar Compounds

Similar Compounds

    Baclofen: A GABAB receptor agonist used to treat spasticity.

    Phaclofen: A GABAB receptor antagonist with similar properties to CGP-36216.

    SCH-50911: Another GABAB receptor antagonist used in research.

Uniqueness

CGP-36216 is unique in its high selectivity for presynaptic GABAB receptors, making it particularly useful for studying the role of these receptors in neuronal signaling and synaptic transmission. Its ability to increase neuronal excitability without affecting postsynaptic receptors sets it apart from other GABAB receptor antagonists .

Properties

IUPAC Name

3-aminopropyl(ethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCIPYZWXPUGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

414 g (2 mol) of butyl ethyl(3-aminopropyl)phosphinate (produced as in Example 14) are initially charged to a 1 l five-neck flask equipped with thermometer, reflux condenser, high-performance stirrer and dropping funnel. At 160° C., during 4 h, 500 ml of water are metered in and a butanol-water mixture is distilled off. The solid residue is recrystallized from acetone to obtain 296 g (98% of theory) of ethyl(3-aminopropyl)phosphinic acid as colorless solid.
Name
butyl ethyl(3-aminopropyl)phosphinate
Quantity
414 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
butanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a glass autoclave, 240 g of ethanol, 68 g of ammonia, 52 g of water, 6.4 g of Raney® nickel (doped with 1.5% by weight of chromium), 54.4 g (0.37 mol) of ethyl-(2-cyanoethyl)phosphinic acid (produced as in Example 5) are reacted at 70° C. with hydrogen at 25 bar. Following a reaction time of 8 hours, the autoclave was let down, the reaction solution was filtered and the filtrate was concentrated in vacuo. The residue obtained is taken up in 150 g of water admixed with about 30 g (0.37 mol) of 50% sodium hydroxide solution and neutralized by addition of about 18.1 g (0.19 mol) of concentrated sulfuric acid, and thereafter the water is distilled off in vacuo. The residue is taken up in ethanol and filtered. The solvent of the filtrate is removed. The product is purified by chromatography to obtain 37.4 g (67% of theory) of ethyl(3-aminopropyl)phosphinic acid as colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Three
Quantity
68 g
Type
reactant
Reaction Step Four
Name
ethyl-(2-cyanoethyl)phosphinic acid
Quantity
54.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
52 g
Type
solvent
Reaction Step Four
Quantity
240 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 7.73 g of isopropyl 3-aminopropyl(ethyl)-phosphinate and 40 mlof 20% hydrochloric acid is refluxed with stirring for 14 hours. The clear solution is evaporated to dryness and the residue is recrystallized from methanol/propylenoxide to give 3-aminopropyl(ethyl)phosphinic acid as a white solid, m.p. 233°-239°; 1H-NMR (D2O): 0.4-1.8 (m, 9H, PCH2CH2 and PCH2CH3); 2.7 (t, 2H, NCH2); 4.55 (s, 3H, OH, NH2).
Name
isopropyl 3-aminopropyl(ethyl)-phosphinate
Quantity
7.73 g
Type
reactant
Reaction Step One
[Compound]
Name
mlof
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 7.73 g of isopropyl 3-aminopropyl(ethyl)-phosphinate and 40 ml of 20% hydrochloric acid is refluxed with stirring for 14 hours. The clear solution is evaporated to dryness and the residue is recrystallized from methanol/propylenoxide to give 3-aminopropyl(ethyl)phosphinic acid as a white solid, m.p. 233°-239°; 1H-NMR (D2O): 0.4-1.8 (m, 9H, PCH2CH2 and PCH2CH3); 2.7 (t, 2H,NCH2); 4.55 (s, 3H, OH, NH2).
Name
isopropyl 3-aminopropyl(ethyl)-phosphinate
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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